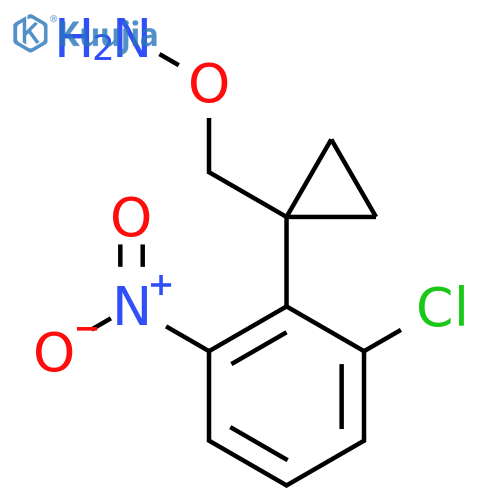

Cas no 2228577-78-2 (O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine

- EN300-1978447

- 2228577-78-2

- O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine

-

- インチ: 1S/C10H11ClN2O3/c11-7-2-1-3-8(13(14)15)9(7)10(4-5-10)6-16-12/h1-3H,4-6,12H2

- InChIKey: GGINXZALZJUYGI-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC(=C1C1(CON)CC1)[N+](=O)[O-]

計算された属性

- 精确分子量: 242.0458199g/mol

- 同位素质量: 242.0458199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1Ų

- XLogP3: 2

O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978447-0.5g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 0.5g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-2.5g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-1g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 1g |

$1500.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-5.0g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1978447-1.0g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1978447-0.05g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 0.05g |

$1261.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-0.1g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 0.1g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-5g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-0.25g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-1978447-10.0g |

O-{[1-(2-chloro-6-nitrophenyl)cyclopropyl]methyl}hydroxylamine |

2228577-78-2 | 10g |

$6450.0 | 2023-06-01 |

O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamineに関する追加情報

Introduction to O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2228577-78-2)

O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine is a sophisticated organic compound characterized by its intricate molecular structure. This compound, identified by the CAS number 2228577-78-2, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential applications. The molecular framework of this compound consists of a cyclopropylmethyl group linked to a hydroxylamine moiety, which is further connected to a phenyl ring substituted with both chloro and nitro functional groups. Such structural features contribute to its reactivity and make it a valuable candidate for further investigation in drug discovery and development.

The presence of the 2-chloro-6-nitrophenyl moiety in the compound's structure imparts specific electronic and steric properties that can influence its interactions with biological targets. These properties are particularly relevant in the context of medicinal chemistry, where the design of molecules with precise functional groups is crucial for achieving desired pharmacological effects. The cyclopropylmethyl group, on the other hand, adds a three-membered ring structure that can affect the compound's metabolic stability and bioavailability, making it an interesting subject for kinetic studies.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine with greater accuracy. By leveraging high-performance computing, scientists can simulate the compound's interactions with enzymes and receptors, providing insights into its potential therapeutic applications. These computational studies have been complemented by experimental investigations, which have validated many of the predictions made by theoretical models. The combination of computational and experimental approaches has been instrumental in understanding the mechanistic aspects of this compound.

In the realm of drug discovery, O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine holds promise as a lead compound for developing novel therapeutic agents. Its unique structural features suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, the nitro group in the phenyl ring can participate in redox reactions, which are relevant to several pathological processes. Additionally, the hydroxylamine moiety is known to be a versatile functional group that can engage in hydrogen bonding and other non-covalent interactions with biological molecules.

The synthesis of O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine presents challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct key functional groups with high precision. These advancements have not only improved the efficiency of synthesis but also allowed for the exploration of novel synthetic routes that could lead to more scalable and cost-effective production methods.

From a pharmacological perspective, O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine has been investigated for its potential role in modulating biological pathways associated with inflammation and cancer. Preclinical studies have demonstrated that compounds with similar structural motifs can interfere with key signaling cascades involved in these diseases. The ability of this compound to interact with biological targets at the molecular level makes it a promising candidate for further development into a therapeutic agent. Moreover, its unique structural features may offer advantages over existing drugs by providing a novel mechanism of action or improved selectivity.

The regulatory landscape for new pharmaceutical compounds requires rigorous evaluation to ensure safety and efficacy before they can be brought to market. O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine is no exception and will need to undergo comprehensive preclinical and clinical testing to meet regulatory standards. However, preliminary data from laboratory studies suggest that it may possess desirable pharmacokinetic properties, such as good solubility and metabolic stability, which are critical factors for drug development.

The future direction of research on O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine will likely involve both computational modeling and experimental validation to elucidate its mechanism of action and optimize its pharmacological profile. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like this one may play a pivotal role in addressing unmet medical needs through innovative drug design.

2228577-78-2 (O-{1-(2-chloro-6-nitrophenyl)cyclopropylmethyl}hydroxylamine) Related Products

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 93145-74-5(Isonicotinic acid decyl ester)

- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 917096-37-8((Z)-Fluvoxamine -)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)